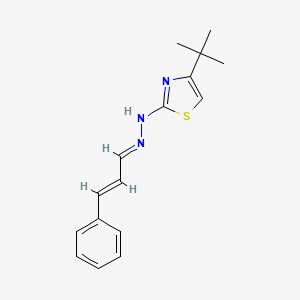

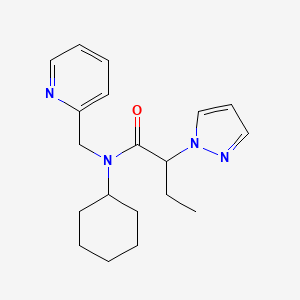

![molecular formula C12H12N6S2 B5549313 5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5549313.png)

5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole is a compound that belongs to the class of organic compounds known as triazoles. Triazoles are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This specific compound, due to its structural features, is of interest in various fields of chemistry and material science.

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to 5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole, often involves the use of versatile templates like 4-Bis(methylthio)methylene-2-phenyloxazol-5-one. This method includes nucleophilic ring-opening reactions followed by cyclization processes (Misra & Ila, 2010). Another approach involves copper-catalyzed intramolecular cyclization of functionalized enamides (Kumar et al., 2012).

Molecular Structure Analysis

The molecular structure of triazole derivatives like 5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole can be elucidated using techniques like single-crystal X-ray diffraction. Such analyses reveal details about the angles and bond lengths, providing insights into the spatial arrangement of the molecule’s atoms (Yan, 2004).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

5,5'-[1,2-Phenylenebis(methylenethio)]bis-1H-1,2,4-triazole is a chemical compound utilized in various synthetic applications. For instance, it serves as a versatile template for synthesizing oxazoles and other heterocycles. This includes the synthesis of 2-phenyl-4,5-substituted oxazoles, as demonstrated by the research of Misra and Ila (2010). Their work shows the use of similar compounds for nucleophilic ring-opening of oxazolone with various nucleophiles, leading to the synthesis of diverse oxazole derivatives in the presence of silver carbonate (Misra & Ila, 2010).

Catalysis and Materials Science

In the field of materials science and catalysis, derivatives of 1,2,4-triazole have been investigated for their potential applications. For example, Ghassemzadeh et al. (2014) synthesized dinuclear copper(I) metallacycles containing bis-Schiff base ligands fused with two 1,2,4-triazole rings. These complexes were characterized and analyzed for potential applications in molecular structures and theoretical calculations (Ghassemzadeh et al., 2014).

Antimicrobial and Anticancer Research

Compounds with 1,2,4-triazole moieties have also been studied for their antimicrobial and anticancer properties. A study by Al‐Azmi and Mahmoud (2020) demonstrated the synthesis of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives, which were evaluated for antimicrobial activities (Al‐Azmi & Mahmoud, 2020). Similarly, Holla et al. (2002) explored new bis-aminomercaptotriazoles and bis-triazolothiadiazoles as potential anticancer agents, demonstrating promising properties against a panel of cancer cell lines (Holla et al., 2002).

Corrosion Inhibition

Another application area is corrosion inhibition. Lagrenée et al. (2002) studied the efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole for inhibiting corrosion of mild steel in acidic media. Their research provides insights into the mechanism and efficiency of triazole derivatives in protecting metals from corrosion (Lagrenée et al., 2002).

Photochromic and Fluorescence Properties

In the realm of photochemistry, compounds like 5,5'-[1,2-Phenylenebis(methylenethio)]bis-1H-1,2,4-triazole have been studied for their photochromic and fluorescence properties. For example, Taguchi et al. (2011) investigated the photochromic and fluorescence switching properties of oxidized triangle terarylenes in solution and amorphous solid states, providing valuable information for applications in materials science and analytical chemistry (Taguchi et al., 2011).

Eigenschaften

IUPAC Name |

5-[[2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)phenyl]methylsulfanyl]-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N6S2/c1-2-4-10(6-20-12-14-8-16-18-12)9(3-1)5-19-11-13-7-15-17-11/h1-4,7-8H,5-6H2,(H,13,15,17)(H,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTWJVVVROSKGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC=NN2)CSC3=NC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[2-(1H-1,2,4-triazol-5-ylthiomethyl)phenyl]methylthio}-1H-1,2,4-triazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

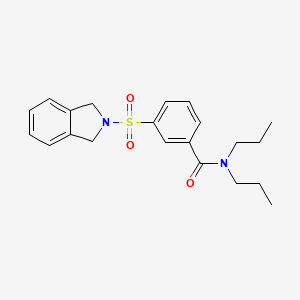

![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)

![1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5549253.png)

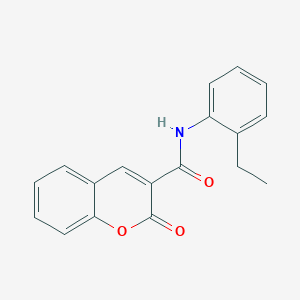

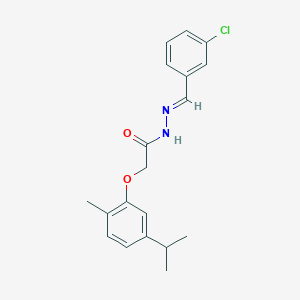

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5549256.png)

![N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5549262.png)

![(1S*,5R*)-6-benzyl-3-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5549269.png)

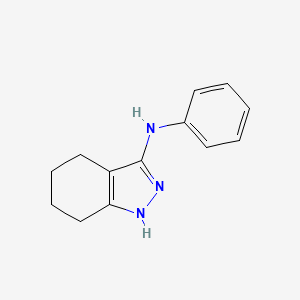

![4-{[3-(benzyloxy)benzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5549272.png)

![8-(3-hydroxybenzoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549294.png)

![2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5549311.png)